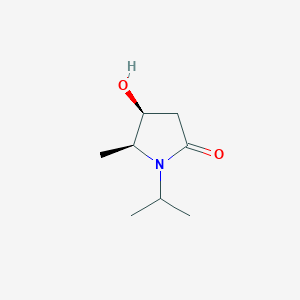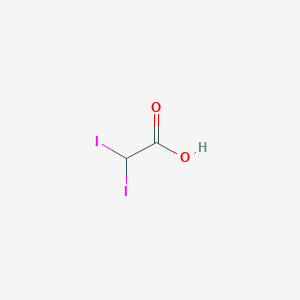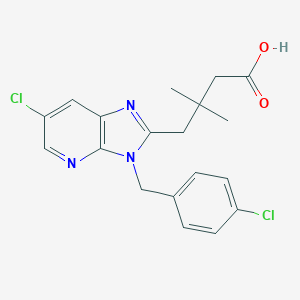
Mipitroban
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mipitroban is a synthetic thromboxane receptor antagonist that has been extensively studied for its potential therapeutic applications. It is a small molecule that selectively inhibits the thromboxane A2 receptor, which is involved in platelet aggregation and vasoconstriction. Mipitroban was first synthesized in the early 2000s, and since then, it has been the subject of numerous scientific studies.
科学的研究の応用
Mipitroban has been studied for its potential therapeutic applications in a variety of disease states, including cardiovascular disease, stroke, and cancer. It has been shown to have antiplatelet and antithrombotic effects, which make it a promising candidate for the treatment of thrombotic disorders. In addition, mipitroban has been shown to have anti-inflammatory and anti-tumor effects, which suggest that it may have broader therapeutic applications.
作用機序
Mipitroban selectively inhibits the thromboxane A2 receptor, which is involved in platelet aggregation and vasoconstriction. Thromboxane A2 is a potent vasoconstrictor and platelet activator that is produced by platelets and other cells in response to injury or inflammation. By inhibiting the thromboxane A2 receptor, mipitroban reduces platelet aggregation and vasoconstriction, which can help to prevent thrombotic events.
生化学的および生理学的効果
Mipitroban has been shown to have several biochemical and physiological effects. It has been shown to inhibit platelet aggregation and reduce thrombus formation in animal models. In addition, mipitroban has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. Mipitroban has also been shown to have anti-tumor effects, which suggest that it may have potential as a cancer therapy.
実験室実験の利点と制限
Mipitroban has several advantages and limitations for lab experiments. One advantage is that it is a small molecule that can be easily synthesized and modified. This makes it a useful tool for studying the thromboxane A2 receptor and its role in platelet aggregation and vasoconstriction. However, one limitation is that mipitroban has poor solubility in water, which can make it difficult to work with in certain experimental settings. In addition, mipitroban has not been extensively studied in humans, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for research on mipitroban. One direction is to further investigate its potential therapeutic applications in cardiovascular disease, stroke, and cancer. Another direction is to study its mechanism of action in more detail, including its interactions with other receptors and signaling pathways. Additionally, future research could focus on developing more potent and selective thromboxane receptor antagonists based on the structure of mipitroban. Overall, mipitroban is a promising molecule that has the potential to be developed into a useful therapeutic agent for a variety of disease states.
合成法
Mipitroban is synthesized from a starting material called 4-bromo-2-methylphenol. The synthesis involves several steps, including the formation of a key intermediate called 4-bromo-2-methylphenylacetic acid, which is then converted to the final product using a series of chemical reactions. The synthesis of mipitroban is a complex process that requires specialized equipment and expertise.
特性
CAS番号 |
136122-46-8 |
|---|---|
製品名 |
Mipitroban |
分子式 |
C19H19Cl2N3O2 |
分子量 |
392.3 g/mol |
IUPAC名 |
4-[6-chloro-3-[(4-chlorophenyl)methyl]imidazo[4,5-b]pyridin-2-yl]-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C19H19Cl2N3O2/c1-19(2,9-17(25)26)8-16-23-15-7-14(21)10-22-18(15)24(16)11-12-3-5-13(20)6-4-12/h3-7,10H,8-9,11H2,1-2H3,(H,25,26) |
InChIキー |
NJDYXRUUHUXUDU-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=NC2=C(N1CC3=CC=C(C=C3)Cl)N=CC(=C2)Cl)CC(=O)O |
正規SMILES |
CC(C)(CC1=NC2=C(N1CC3=CC=C(C=C3)Cl)N=CC(=C2)Cl)CC(=O)O |
その他のCAS番号 |
136122-46-8 |
同義語 |
4-(3-((4-chlorophenyl)methyl)-6-chloroimidazo(4,5-b)pyridin-2-yl)-3,3-dimethylbutanoic acid UP 116-77 UP-116-77 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



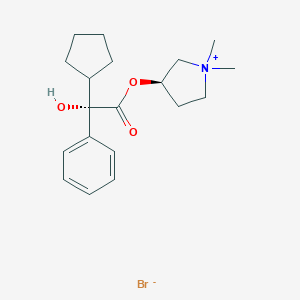
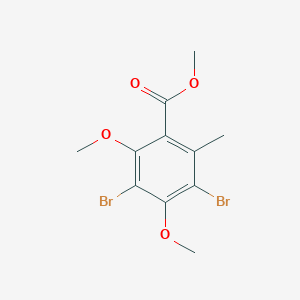
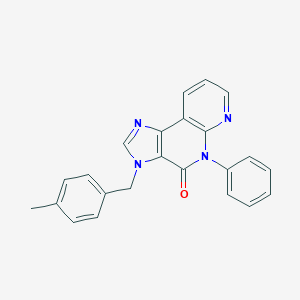
![tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B141482.png)
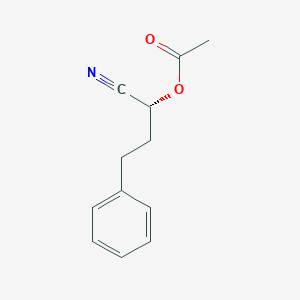
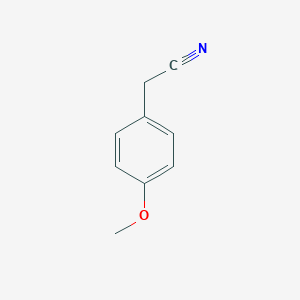
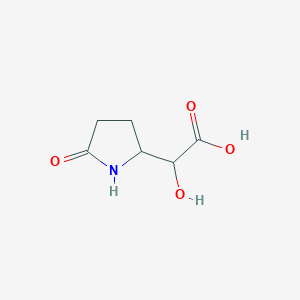
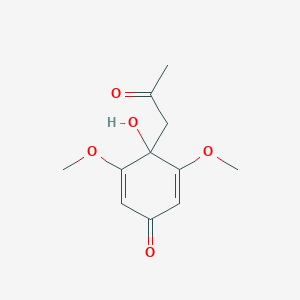

![N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide](/img/structure/B141496.png)
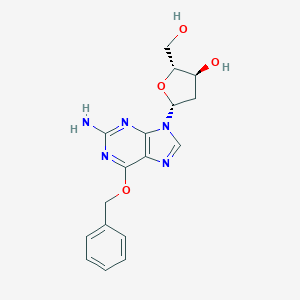
![[(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B141501.png)
